molecular formula C12H14O3 B2443969 3-(Benzyloxy)cyclobutanecarboxylic acid CAS No. 84182-48-9

3-(Benzyloxy)cyclobutanecarboxylic acid

Cat. No.: B2443969
CAS No.: 84182-48-9
M. Wt: 206.241
InChI Key: YNNOFVDQHAHVFG-XYPYZODXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3-(Benzyloxy)cyclobutanecarboxylic acid involves the reaction of 3-benzylidene cyclobutyronitrile with sodium hydroxide in an aqueous ethanol solution. The reaction is carried out at 80°C for 10 hours, followed by extraction with ethyl acetate .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)cyclobutanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(Benzyloxy)cyclobutanecarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)cyclobutanecarboxylic acid is unique due to its benzyloxy group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

3-phenylmethoxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNOFVDQHAHVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964279, DTXSID001232666, DTXSID601242722
Record name 3-(Benzyloxy)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4958-02-5, 84182-48-9, 84182-47-8
Record name 3-(Benzyloxy)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzyloxy)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid (1.5 g, 5.99 mmol) in pyridine (3 mL) was heated in a 120° C. oil bath for 12 h. The mixture was cooled to RT and the pyridine was removed under vacuum. Toluene (10 mL) was added and the solution was washed with 1N HCl (3×), dried (MgSO4), filtered, and concentrated in vacuo to give product as a brown oil (1.17 g, 95%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
95%

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